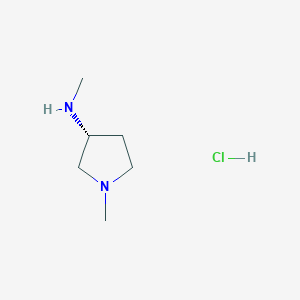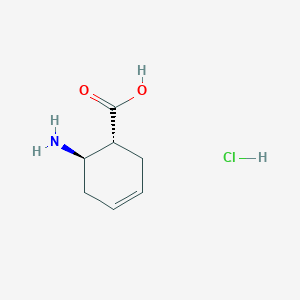![molecular formula C6H15NO B13919122 (2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
(2R)-2-[Ethyl(methyl)amino]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[Ethyl(methyl)amino]propan-1-OL is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-[Ethyl(methyl)amino]propan-1-OL can be achieved through several synthetic routes. One common method involves the combination reaction of isobutene, chlorine, and methyl cyanide. This reaction produces N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide. A second hydrolysis reaction of N-[1-(chloromethyl)propyl] acetamide yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[Ethyl(methyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and various substituted derivatives .
Applications De Recherche Scientifique
(2R)-2-[Ethyl(methyl)amino]propan-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.
Industry: The compound is used in the production of coatings, adhesives, and surfactants .
Mécanisme D'action
The mechanism of action of (2R)-2-[Ethyl(methyl)amino]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound acts as a stabilizer and buffer, maintaining the pH and stability of solutions. It also interacts with enzymes and receptors, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound is structurally similar and shares many of the same applications.
Aminomethyl propanol: Another similar compound with comparable properties and uses .
Uniqueness
(2R)-2-[Ethyl(methyl)amino]propan-1-OL is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This makes it particularly valuable in pharmaceutical applications where chirality can influence drug efficacy and safety.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R)-2-[ethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
VDKVVJABFRJUOS-ZCFIWIBFSA-N |
SMILES isomérique |
CCN(C)[C@H](C)CO |
SMILES canonique |
CCN(C)C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

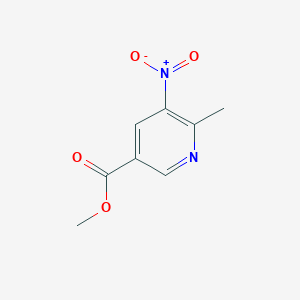
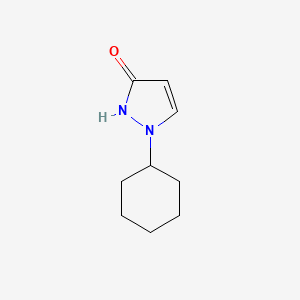

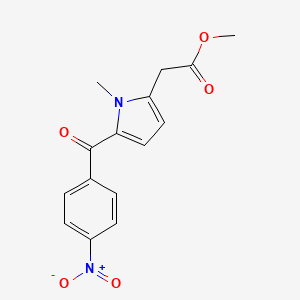
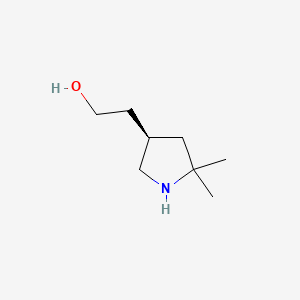
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)

